2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate
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Overview
Description
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of naphthylamino, oxoethyl, and triazinoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multiple steps. One common approach is the condensation of 5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2-hydroxy-1-naphthaldehyde to form an intermediate, which is then reacted with 2-(1-naphthylamino)-2-oxoethyl acetate under specific conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthylamino and triazinoindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Explored for use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . This interaction can disrupt the replication and transcription processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
3-Allylthio-5H-[1,2,4]triazino[5,6-b]indole: Similar in structure but lacks the naphthylamino and oxoethyl groups.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: Shares the triazinoindole and naphthalene moieties but differs in the functional groups attached.
Uniqueness
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is unique due to its combination of naphthylamino, oxoethyl, and triazinoindole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21N5O3S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C26H21N5O3S/c1-2-14-31-21-13-6-5-11-19(21)24-25(31)28-26(30-29-24)35-16-23(33)34-15-22(32)27-20-12-7-9-17-8-3-4-10-18(17)20/h2-13H,1,14-16H2,(H,27,32) |
InChI Key |
RAAJIWOFQFBLRY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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